

Application Notes and Protocols: Synthesis of Penipanoid C-Inspired Quinazolinones

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Compound of Interest

Compound Name: Penipanoid C

Cat. No.: B15569164

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of **Penipanoid C**-inspired quinazolinone derivatives, specifically focusing on 2-(3,4,5-trimethoxybenzoyl)quinazolin-4(3H)-one. This class of compounds has garnered significant interest due to its potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines. The methodologies outlined below are based on established synthetic routes, including microwave-assisted and conventional heating methods, starting from readily available precursors. Furthermore, this document summarizes the biological activities of these compounds and illustrates the key signaling pathways they modulate.

Data Presentation

The following tables summarize the quantitative data related to the synthesis and biological activity of **Penipanoid C**-inspired quinazolinones.

Table 1: Reaction Yields for the Synthesis of Quinazolin-4(3H)-one from Anthranilic Acid

| Method | Reaction Conditions | Yield (%) | Reference |
|-----------------------|---|-----------|---------------------|
| Conventional Heating | Anthranilic acid, formamide, 150-160°C, 8h | 61 | [1] |
| Microwave Irradiation | Anthranilic acid, formamide, 270-450W, 10 min | 87 | [1] |

Table 2: Cytotoxic Activity of **Penipanoid C**-Inspired Quinazolinone (Compound 4a)

| Cancer Cell Line | IC ₅₀ (μM) | Reference |
|-------------------------|-----------------------|---------------------|
| HepG2 (Liver Cancer) | 1.22 | [2] |
| Bel-7402 (Liver Cancer) | 1.71 | [2] |
| A549 (Lung Cancer) | > 20 | [2] |
| U251 (Glioblastoma) | > 20 | [2] |

Table 3: Cytotoxic Activity of Various Quinazolinone Derivatives

| Compound | Cancer Cell Line | IC ₅₀ (μM) | Reference |
|-------------------------------|------------------------|-----------------------|---------------------|
| 8a (X = 4-methoxy, R = H) | HCT-116 (Colon Cancer) | 5.33 (72h) | [3] |
| 8k | MCF-7 (Breast Cancer) | 11.32 (72h) | [3] |
| CM9 (para-bromophenyl moiety) | U-87MG (Glioblastoma) | 18.4 | [4] |
| CM10 | HT-29 (Colon Cancer) | 24.6 | [4] |

Experimental Protocols

Protocol 1: Synthesis of Quinazolin-4(3H)-one (General Intermediate)

This protocol describes a general method for the synthesis of the quinazolinone scaffold from anthranilic acid.

Materials:

- Anthranilic acid
- Formamide
- Methanol (for recrystallization)
- Round-bottom flask
- Heating mantle or sand bath
- Reflux condenser
- Filtration apparatus
- Beakers and other standard laboratory glassware

Procedure (Conventional Method):[\[1\]](#)

- In a round-bottom flask, combine anthranilic acid (0.1 mol, 13.7 g) and formamide (0.5 mol, 22.5 g).
- Heat the mixture on a sand bath at 150-160°C for 8 hours under a reflux condenser.
- Allow the reaction mixture to cool to room temperature.
- The resulting precipitate is collected by filtration.
- Wash the precipitate thoroughly with water and then dry it.
- Recrystallize the crude product from methanol to obtain pure quinazolin-4(3H)-one.

- Expected yield: ~61%.

Procedure (Microwave-Assisted Method):[\[1\]](#)

- In a microwave-safe vessel, thoroughly mix anthranilic acid (0.1 mol, 13.7 g) and formamide (0.5 mol, 22.5 g).
- Irradiate the mixture in a microwave reactor in two stages:
 - First stage: 30% power (270 W) for 5 minutes.
 - Allow the mixture to stand for 15 minutes.
 - Second stage: 50% power (450 W) for 5 minutes.
- Allow the reaction mixture to cool to room temperature.
- Collect the resulting precipitate by filtration, wash with water, and dry.
- Recrystallize the crude product from methanol.
- Expected yield: ~87%.

Protocol 2: Synthesis of 2-(3,4,5-trimethoxybenzoyl)quinazolin-4(3H)-one (A Penipanoid C-Inspired Derivative)

This protocol details the synthesis of a specific **Penipanoid C**-inspired quinazolinone derivative using a one-pot reaction.

Materials:

- 2-Aminobenzamide
- 3,4,5-Trimethoxybenzaldehyde
- Iodine (I₂)

- Dimethyl sulfoxide (DMSO)
- Round-bottom flask
- Stirrer hotplate
- Standard laboratory glassware for workup and purification

Procedure: A novel class of **penipanoid C**-inspired 2-benzoyl-1-methyl-2,3-dihydroquinazolin-4(1H)-ones and 1-methyl-2-(3,4,5-trihydroxybenzoyl)-2,3-dihydroquinazolin-4(1H)-one derivatives was successfully synthesized using the I₂/DMSO method.[\[2\]](#)

- To a solution of 2-aminobenzamide in DMSO, add 3,4,5-trimethoxybenzaldehyde.
- Add a catalytic amount of iodine (I₂) to the reaction mixture.
- Heat the mixture with stirring. The optimal temperature and reaction time should be determined by thin-layer chromatography (TLC) monitoring.
- Upon completion of the reaction, cool the mixture to room temperature and pour it into ice-water.
- Collect the precipitated solid by filtration.
- Wash the solid with water and then with a saturated solution of sodium thiosulfate to remove any residual iodine.
- Dry the crude product.
- Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-(3,4,5-trimethoxybenzoyl)quinazolin-4(3H)-one.

Protocol 3: Purification by Column Chromatography

Materials:

- Crude quinazolinone derivative

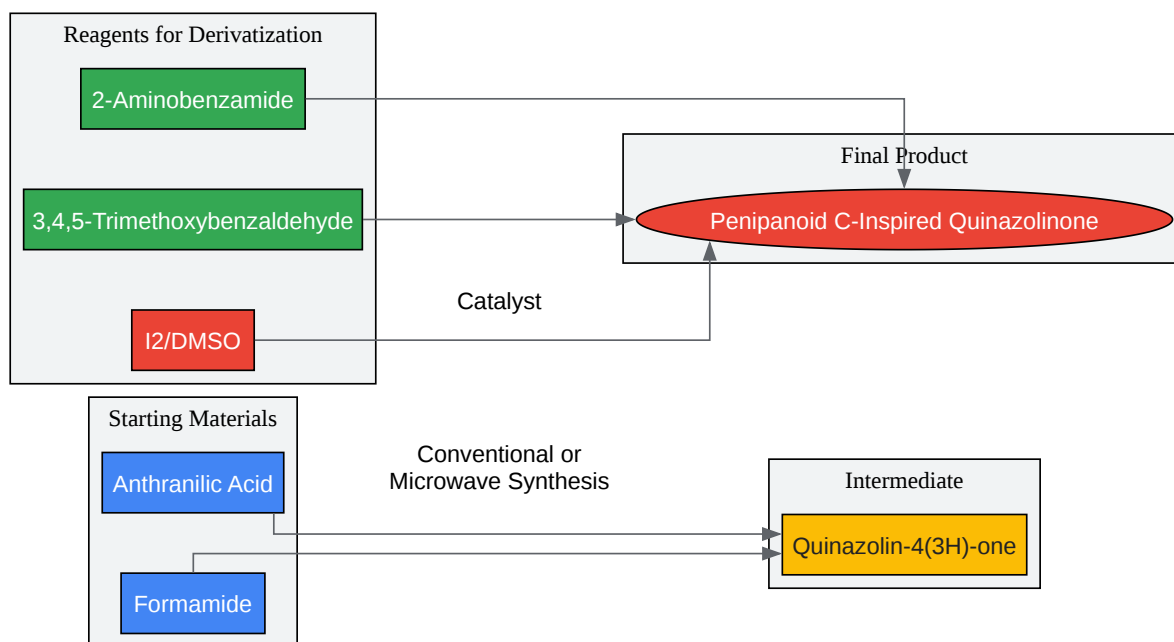
- Silica gel (for column chromatography)
- Eluent (e.g., ethyl acetate/hexane mixture)
- Chromatography column
- Collection tubes
- TLC plates and chamber

Procedure:[\[5\]](#)[\[6\]](#)

- Prepare a slurry of silica gel in the chosen eluent and pack it into the chromatography column.
- Dissolve the crude product in a minimum amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel.
- Carefully load the adsorbed sample onto the top of the packed column.
- Elute the column with the chosen solvent system, starting with a less polar mixture and gradually increasing the polarity if necessary.
- Collect fractions and monitor the separation by TLC.
- Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified quinazolinone derivative.

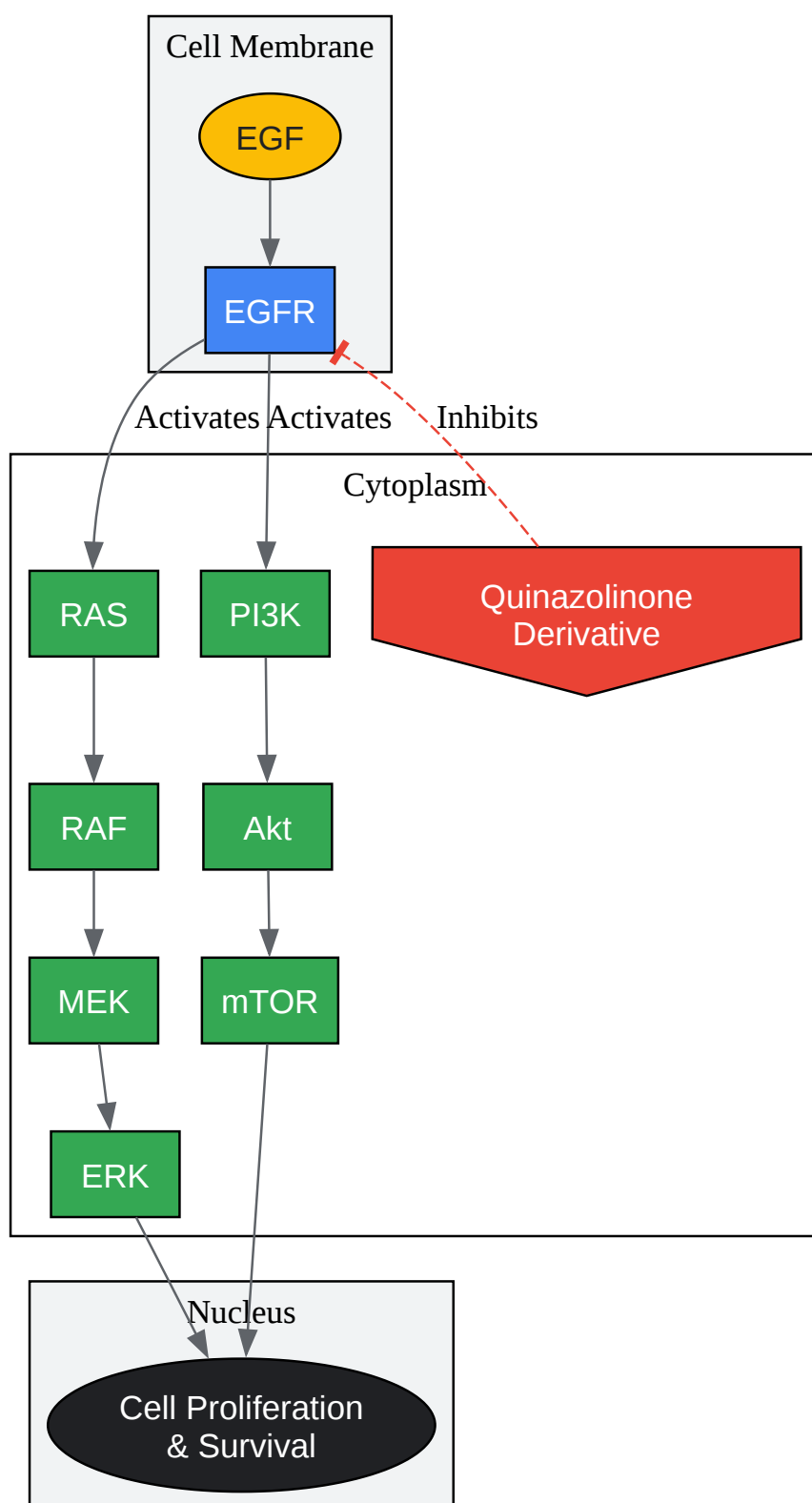
Mandatory Visualization

The following diagrams illustrate the synthetic workflow and the key signaling pathways modulated by **Penipanoid C**-inspired quinazolinones.



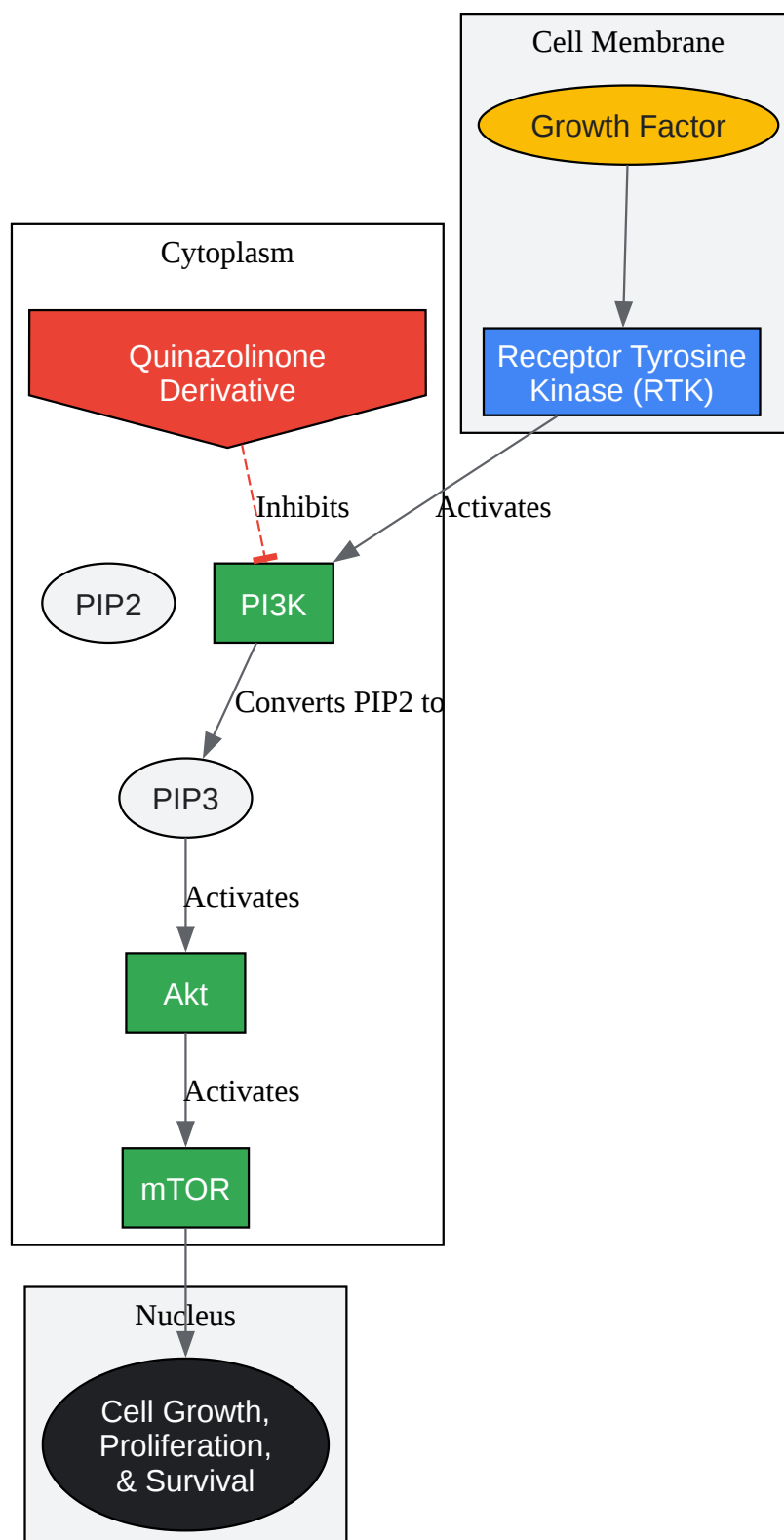
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Caption: Synthetic workflow for **Penipanoid C**-inspired quinazolinones.



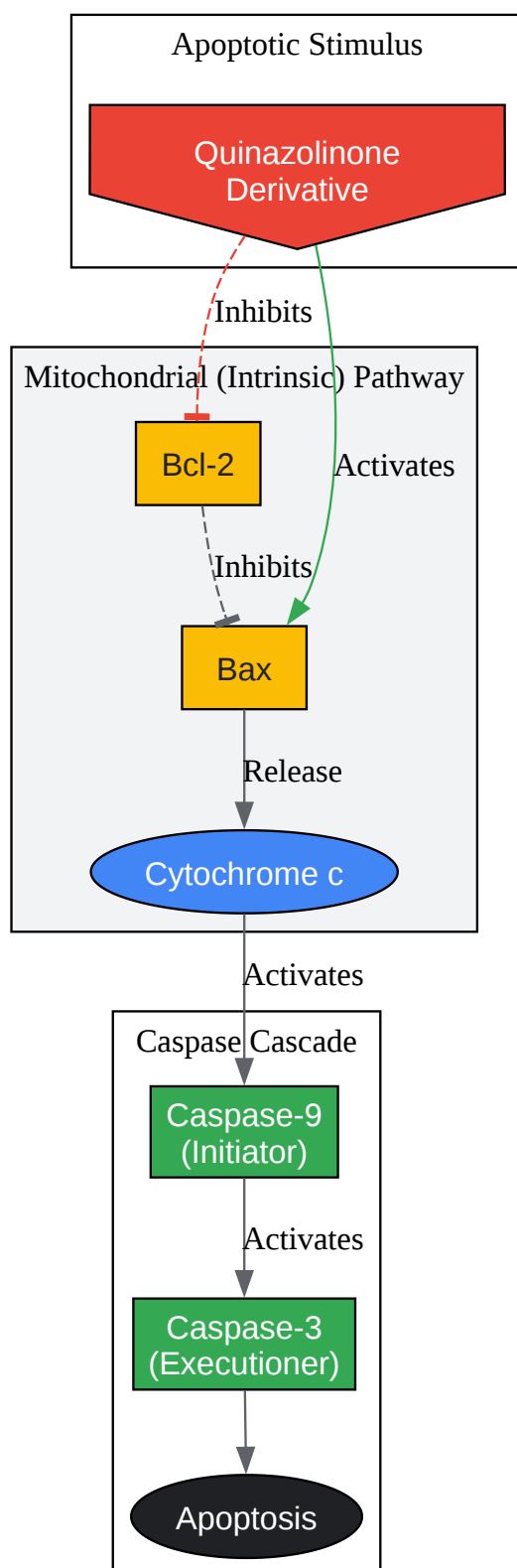
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Caption: Inhibition of the EGFR signaling pathway by quinazolinones.



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Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinazolinones.



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Caption: Induction of apoptosis by quinazolinone derivatives.

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